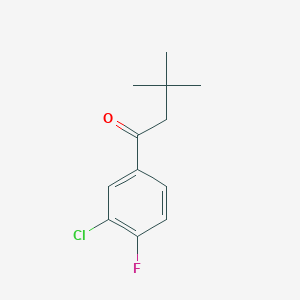

Butyl 2-chloropyridine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

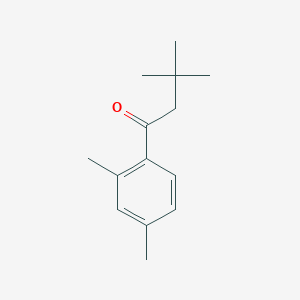

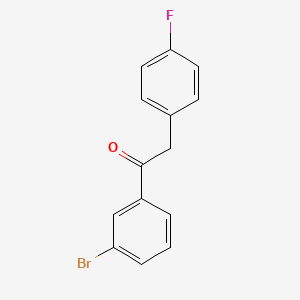

Butyl 2-chloropyridine-4-carboxylate (BCPC) is an organic compound that is used as a synthetic intermediate in the production of pharmaceuticals and agrochemicals. BCPC is a colorless, water-soluble, and crystalline solid. It is an important building block in the manufacture of several drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory agents. BCPC is also used in the production of agrochemicals, such as insecticides, herbicides, and fungicides.

Aplicaciones Científicas De Investigación

1. Complexation and Interaction Studies

Butyl 2-chloropyridine-4-carboxylate has been utilized in studies exploring the complexation of nucleotide bases. For example, a study demonstrated the complexation behavior of molecular tweezers with carboxylic acids, significantly different from simple carboxylic acids like butyric acid. This study highlights the unique interaction patterns and selectivity of nucleotide bases due to the microenvironment around the carboxylic acid group (Zimmerman, Wu, & Zeng, 1991).

2. Synthetic Applications

Butyl 2-chloropyridine-4-carboxylate also plays a role in synthetic chemistry. It has been used in the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, highlighting its importance in the preparation of specific carboxamide compounds. These compounds have potential applications in various fields, including material science and pharmaceuticals (Pan Qing-cai, 2011).

3. Catalytic Reactions

In another study, ethyl 2-methyl-2,3-butadienoate was used in a [4 + 2] annulation with N-tosylimines, showing the utility of butyl 2-chloropyridine-4-carboxylate derivatives in facilitating regioselective and diastereoselective catalytic reactions. These reactions have implications for the efficient synthesis of complex organic compounds (Zhu, Lan, & Kwon, 2003).

4. Material Science Applications

Butyl 2-chloropyridine-4-carboxylate derivatives have also found applications in material science. For instance, a study on the spectroscopic, thermal, and dielectric properties of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals revealed their stability and potential application in electronic materials (Vyas, Pansuriya, Naliapara, & Joshi, 2013).

5. Antimicrobial Activities

The antimicrobial activities of pyridine-2-carboxylic acid derivatives, closely related to butyl 2-chloropyridine-4-carboxylate, have been explored. These studies demonstrate the potential of such compounds in the development of new antimicrobial agents (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

Propiedades

IUPAC Name |

butyl 2-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-3-6-14-10(13)8-4-5-12-9(11)7-8/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVLQFVLVAWPAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642144 |

Source

|

| Record name | Butyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 2-chloropyridine-4-carboxylate | |

CAS RN |

898784-86-6 |

Source

|

| Record name | Butyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

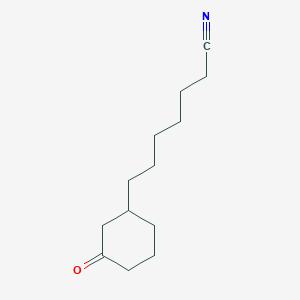

![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)